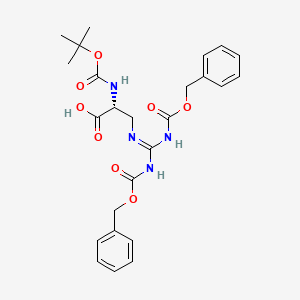
Boc-D-Alg(Z)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Alg(Z)2-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of the amino acid arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the guanidino group is protected by two benzyloxycarbonyl (Z) groups. This compound is often utilized in the field of organic chemistry for the synthesis of peptides and proteins due to its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The guanidino group is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of the synthesis in a controlled environment. The reagents are added sequentially, and the reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Boc-D-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic or hydrogenation conditions, respectively.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation with palladium on carbon (Pd/C) is used for Z deprotection.
Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide) are used in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Arginine: Removal of the Boc and Z groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
科学研究应用
Boc-D-Alg(Z)2-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of Boc-D-Alg(Z)2-OH involves its role as a protected amino acid in peptide synthesis. The Boc and Z groups protect the reactive sites of arginine, allowing for selective reactions to occur at other sites. During peptide synthesis, these protecting groups are removed under specific conditions, enabling the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds through nucleophilic attack by amino groups.
相似化合物的比较
Similar Compounds
Boc-D-Arg(Z)2-OH: Similar in structure but with different protecting groups.
Boc-D-Orn(Z)-OH: Another protected amino acid used in peptide synthesis.
Fmoc-D-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) and pentamethylchroman (Pbf) protecting groups.
Uniqueness
Boc-D-Alg(Z)2-OH is unique due to its specific combination of Boc and Z protecting groups, which provide stability and reactivity under specific conditions. This makes it particularly useful in the synthesis of peptides that require selective protection and deprotection steps.
属性
分子式 |
C25H30N4O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m1/s1 |
InChI 键 |
VBPMOUQILDHBKO-LJQANCHMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
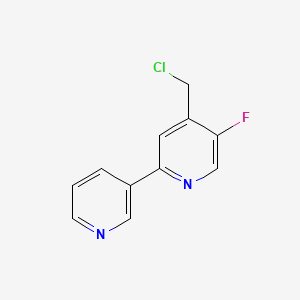
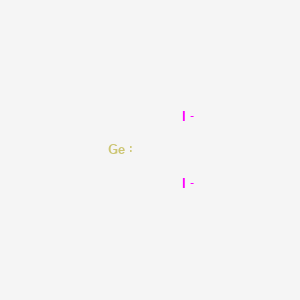
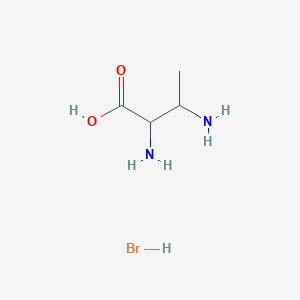
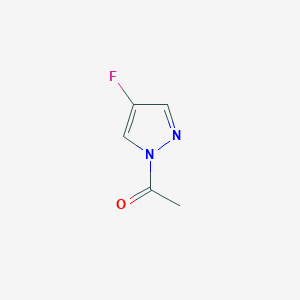

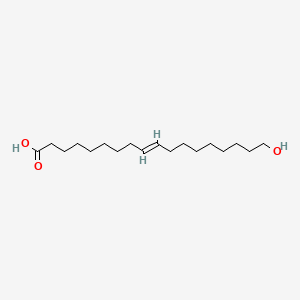
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

